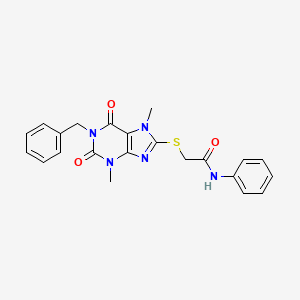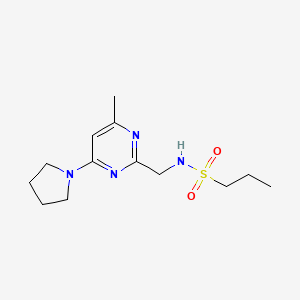
ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate is a complex organic compound with a molecular formula of C14H16N6O4. This compound features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and are often used in pharmaceuticals and agrochemicals due to their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of hydrazine with a nitrile under acidic conditions to form the tetrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate can be used as a building block for the synthesis of more complex molecules. Its tetrazole ring makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.
Biology: The biological activity of tetrazole derivatives makes this compound useful in biological research. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: In medicine, tetrazole derivatives are often explored for their therapeutic potential. This compound may be investigated for its potential use in treating various diseases due to its biological activity.
Industry: In the agrochemical industry, tetrazole derivatives are used in the development of new pesticides and herbicides
Mechanism of Action
The mechanism by which ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific biological system and the target molecule involved.
Comparison with Similar Compounds
Imidazole: Another five-membered heterocyclic compound with biological activity.
Pyrazole: Similar to tetrazole but with two nitrogen atoms in the ring.
Triazole: A seven-membered ring containing three nitrogen atoms.
Uniqueness: Ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate is unique due to its specific structure and the presence of the carbamoyl group, which can influence its reactivity and biological activity. This compound may exhibit different properties and applications compared to other tetrazole derivatives.
Properties
IUPAC Name |
ethyl 4-[4-(5-carbamoyltetrazol-2-yl)anilino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O4/c1-2-24-12(22)8-7-11(21)16-9-3-5-10(6-4-9)20-18-14(13(15)23)17-19-20/h3-6H,2,7-8H2,1H3,(H2,15,23)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOOEQYTOPQCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide](/img/structure/B2889216.png)
![3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2889217.png)

![N-[(pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)


![N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2889228.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide](/img/structure/B2889230.png)




![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)
![2-Methyl-3-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline](/img/structure/B2889239.png)
